molecular formula C13H8F4S B7997305 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997305
M. Wt: 272.26 g/mol
InChI Key: SHOJKHLCSXFCOQ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorophenyl sulfide with 1,2-difluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The sulfanylmethyl group can interact with enzymes and proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 1,4-Difluorobenzene
  • 3,4-Difluorophenyl methyll sulfone

Uniqueness

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methylsulfanyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-10-3-1-8(5-12(10)16)7-18-9-2-4-11(15)13(17)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJKHLCSXFCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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